molecular formula C8H5F5N2O B169323 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide CAS No. 180410-47-3

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide

Cat. No.: B169323
CAS No.: 180410-47-3
M. Wt: 240.13 g/mol
InChI Key: VYYGIBIHKAKDQL-UHFFFAOYSA-N
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Description

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide is an organic compound with the molecular formula C8H5F5N2O and a molecular weight of 240.13 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboximidamides.

Scientific Research Applications

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-difluoro-6-(trifluoromethyl)benzonitrile
  • 2,3-difluoro-6-(trifluoromethyl)benzamide
  • 2,3-difluoro-6-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups

Properties

IUPAC Name

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYGIBIHKAKDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 62.4%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 22.8%).
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
10.36 g
Type
reactant
Reaction Step Two
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a colorless, transparent glass reaction vessel was placed a mixed solvent of 150 ml of methanol-distilled water (volume ratio 1:2) into which were dissolved beforehand 9.91 g (150 mmol) of 50% hydroxylamine aqueous solution, 99 mg (0.50 mmol) of o-phenanthroline and on purpose 86 μg (0.00068 mmol) of iron(II) chloride. Into the mixed solvent was added 10.36 g (50.0 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 6 hours and was returned to room temperature. When the reaction solution was analyzed with HPLC [column: Inertsil ODS—34.6 mm ø×250 mm (GL Sciences Inc.), mobile phase; CH3CN—H2O—10% H3PO4 500:500:10 (v/v/v), flow rate; 1.0 ml/min, detection wavelength; 225 nm, and the same conditions for Example 2 and after], it was shown that (I″) (tR 16.0 min) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 76.9%, tR 3.6 min) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 8.4%, tR 4.8 min).
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
9.91 g
Type
reactant
Reaction Step Two
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
10.36 g
Type
reactant
Reaction Step Three
Name
iron(II) chloride
Quantity
86 μg
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, the same tap water as that used in Example 2 was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution was dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temperature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 63.2%) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was noticeably produced as a byproduct (yield 16.6%).
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
103.56 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Into an SUS reaction vessel was placed a mixed solvent of 1.5 L of methanol-water (volume ratio 1:2, tap water was used as water) into which 99.09 g (1.50 mol) of 50% hydroxylamine aqueous solution and 198 mg (1.00 mmol) of o-phenanthroline were dissolved beforehand. Into the mixed solvent was added 103.56 g (500 mmol) of 2,3-difluoro-6-trifluoromethylbenzonitrile (I″). The reaction temprature stood at 60° C. for 7 hours and was returned to room temperature. In HPLC analysis of the reaction solution, it was shown that (I″) disappeared, 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 78.9%) and 2,3-difluoro6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 9.0%).
Quantity
103.56 g
Type
reactant
Reaction Step One
Quantity
99.09 g
Type
reactant
Reaction Step Two
Quantity
198 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 2 L four-neck flask were added 95.0 g (1.44 mol) of 50% hydroxylamine aqueous solution, 960 ml of pure water, 7.6 g (0.09 mol) of sodium hydrogencarbonate, 480 ml of methanol, 0.09 g of 8-hydroxyquinoline and 124.3 g (0.06 mol) of 2,3-difluoro-6- trifluoromethylbenzonitrile (I″) at room temperature. After gradually raising temperature, the resulting solution was heated with stirring at 60° C. for 9 hours. It was conformed with HPLC that (I″) (tR 16.0 min) disappeared, 2,3 difluoro-6-trifluoromethylbenzamidoxime (II′) was mainly produced (yield 80.3%, tR 3.6 min) and 2,3-difluoro-6-trifluoromethylbenzamide (III′) was produced as a byproduct (yield 4.5%, tR 4.8min). Then, at about 45° C., methanol-water (about 800 g) in the reaction solution was removed under reduced pressure. The residue was extracted with 1.2 L of methyl-t-butylether (MTBE). The organic layer was washed with 120 ml of water, and hydrochlorinated and extracted with 300 ml of 7% hydrochloric acid. Further the organic layer was twice hydrochlorinated and extracted with 150 ml of 7% hydrochloric acid. The aqueous layers from the extraction after hydrochlorination were combined, cooled down below 15° C., neutralized with 170 g of 28% sodium-hydroxide aqueous solution, and extracted again with 300 ml of MTBE. The aqueous layer was further extracted with 300 ml of MTBE. The organic layers were combined, washed with 120 ml of water, and concentrated under reduced pressure to give 114 g of target 2,3-difluoro-6-trifluoromethylbenzamidoxime (II′) (m.p. 114 to 115° C., yield 78% and purity 98.7%).
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
124.3 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
Name
Quantity
960 mL
Type
solvent
Reaction Step One

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